molecular formula C23H32N2O3 B5908402 (E)-2-cyano-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide

(E)-2-cyano-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide

Cat. No.: B5908402
M. Wt: 384.5 g/mol
InChI Key: RMDZUVADIQENQU-XDHOZWIPSA-N
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Description

(E)-2-cyano-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide is an organic compound with a complex structure It is characterized by the presence of a cyano group, ethoxy and methylpropoxy substituents on a phenyl ring, and a methylcyclohexyl group attached to a prop-2-enamide backbone

Properties

IUPAC Name

(E)-2-cyano-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-5-27-22-13-18(10-11-21(22)28-15-16(2)3)12-19(14-24)23(26)25-20-9-7-6-8-17(20)4/h10-13,16-17,20H,5-9,15H2,1-4H3,(H,25,26)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDZUVADIQENQU-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CCCCC2C)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2C)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide typically involves multiple steps:

    Formation of the Phenyl Ring Substituents: The phenyl ring with ethoxy and methylpropoxy groups can be synthesized through electrophilic aromatic substitution reactions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Formation of the Prop-2-enamide Backbone: The prop-2-enamide backbone can be synthesized through a condensation reaction between an appropriate aldehyde and amine.

    Coupling of the Substituents: The final step involves coupling the phenyl ring substituents with the prop-2-enamide backbone under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the phenyl ring or the cyano group.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Substituted phenyl derivatives or cyano group derivatives.

Scientific Research Applications

(E)-2-cyano-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide: This compound is unique due to its specific substituents and structure.

    Other Cyano-Substituted Amides: Compounds with similar cyano and amide groups but different substituents on the phenyl ring or the cyclohexyl group.

    Phenyl-Substituted Amides: Compounds with similar phenyl ring substituents but different functional groups.

Uniqueness

The uniqueness of (E)-2-cyano-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other similar compounds.

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